molecular formula C14H21NO B4854072 n,n-Diethyl-4-(propan-2-yl)benzamide CAS No. 6289-68-5

n,n-Diethyl-4-(propan-2-yl)benzamide

Cat. No.: B4854072
CAS No.: 6289-68-5
M. Wt: 219.32 g/mol
InChI Key: HCGNYUNQOPGGDU-UHFFFAOYSA-N
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Description

n,n-Diethyl-4-(propan-2-yl)benzamide (CAS 18108-68-4) is a chemical compound with the molecular formula C14H21NO . It is supplied as a high-purity material for research and development purposes. This compound is part of the N,N-diethylbenzamide class of molecules, which are of significant interest in medicinal chemistry research. Structurally related benzamide derivatives have been investigated for their biological activity, particularly as potent and selective agonists for the delta opioid receptor (DOP) . Research into these analogs suggests potential applications in studying neurological pathways and disorders . The presence of the isopropyl (propan-2-yl) substituent on the benzamide core may influence the compound's binding affinity and selectivity, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet prior to use.

Properties

IUPAC Name

N,N-diethyl-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-15(6-2)14(16)13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGNYUNQOPGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278016
Record name n,n-diethyl-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6289-68-5
Record name NSC5698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-diethyl-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(propan-2-yl)benzamide typically involves the reaction of 4-isopropylbenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N,N-Diethyl-4-(propan-2-yl)benzylamine

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

N,N-Diethyl-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme-Targeting Benzamides

N,N-Diethyl-4-(4-((3-(Piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (Compound 23)
Property Details
Molecular Weight 434.54 g/mol
Substituents Quinoline-piperidine-propylamino chain, diethylamine, isopropyl group
Biological Target LMPTP (IC₅₀ not reported; in vivo efficacy demonstrated)
Key Findings Reverses hepatic insulin resistance in mice; mitigates NAFLD .
Trodusquemine (MSI-1436)
Property Details
Molecular Weight 616.83 g/mol (spermine–cholesterol adduct)
Substituents Cholesterol-linked spermine
Biological Target PTP1B (IC₅₀ = 1 µM)
Key Findings Synergizes with Compound 23 in reducing hepatic lipotoxicity .

Structural Contrast : Unlike Compound 23, Trodusquemine lacks a benzamide core and instead utilizes a sterol-polyamine conjugate, highlighting divergent strategies for phosphatase inhibition.

Opioid Receptor Agonists

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (AR-M100390)
Property Details
Molecular Weight 406.55 g/mol
Substituents Phenylpiperidinylidene group, diethylamine
Biological Target δ-opioid receptor (IC₅₀ = 0.87 nM; μ/δ selectivity = 4370)
Key Findings High oral bioavailability and metabolic stability vs. SNC-80; analgesic effects without locomotor side effects .
N,N-Diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide
Property Details
Molecular Weight 424.52 g/mol
Substituents 3-Fluorophenylpiperidinylidene group, diethylamine
Biological Target δ-opioid receptor
Key Findings Enhanced receptor selectivity via fluorination; synthesized via flow chemistry for high yield .

Functional Contrast : While structurally analogous to Compound 23 (diethylbenzamide backbone), these derivatives prioritize opioid receptor modulation over phosphatase inhibition, underscoring the role of substituents in defining biological targets.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Property Details
Molecular Weight 235.29 g/mol
Substituents 3-methylbenzamide, hydroxy-dimethylethyl group
Application N,O-bidentate directing group for metal-catalyzed C–H bond activation
Key Findings Facilitates regioselective functionalization in synthesis .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
Property Details
Molecular Weight 365.17 g/mol
Substituents Bromo, methoxy, nitro groups
Application Crystallographic reference compound
Key Findings Structural analog used to validate X-ray diffraction parameters .

Structural Insight : These compounds retain the benzamide scaffold but employ electron-withdrawing (bromo, nitro) or coordinating (hydroxy) groups for synthetic or crystallographic utility, diverging from Compound 23’s pharmacological focus.

Biological Activity

n,n-Diethyl-4-(propan-2-yl)benzamide, a compound with potential pharmacological applications, has garnered attention due to its biological activity, particularly in the context of receptor interactions and therapeutic efficacy. This article reviews the current understanding of its biological properties, including receptor binding affinity, selectivity, and potential therapeutic uses, supported by data from various studies.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various receptors. In particular, it has been studied as a selective ligand for delta opioid receptors. The compound demonstrates an IC50 value of approximately 0.87 nM for delta receptors, indicating potent agonistic activity with high selectivity over mu and kappa receptors (mu/delta = 4370; kappa/delta = 8590) .

Therapeutic Potential

The therapeutic implications of this compound are noteworthy:

  • Analgesic Properties : Due to its action on the delta opioid receptor, the compound may serve as a potential analgesic agent, providing pain relief with reduced side effects compared to non-selective opioid agonists.
  • Anxiolytic Effects : The modulation of delta receptors may also contribute to anxiolytic effects, suggesting its utility in treating anxiety disorders .
  • Immunomodulatory Activity : Ligands for delta receptors have shown promise in immunomodulation, which could be beneficial in various inflammatory conditions .

Study on Delta Opioid Receptor Agonists

A study conducted on various derivatives of this compound highlighted its efficacy in animal models. The results demonstrated that compounds with high selectivity for delta receptors exhibited significant analgesic effects without the typical side effects associated with mu receptor activation .

CompoundIC50 (nM)Selectivity (mu/delta)Selectivity (kappa/delta)
This compound0.8743708590

Safety and Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well-tolerated in vivo with predictable metabolism patterns. Its rapid metabolism reduces systemic exposure while maintaining efficacy at the target site, making it a candidate for further clinical development .

Q & A

Basic: What are the common synthetic routes for N,N-Diethyl-4-(propan-2-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step sequence starting with benzamide core functionalization. For example, a Friedel-Crafts alkylation or nucleophilic substitution can introduce the isopropyl group. Key optimization parameters include:

  • Temperature control (e.g., maintaining 0–5°C during amide coupling to minimize side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity in SN2 pathways).
  • Catalyst use (e.g., palladium catalysts for cross-coupling steps).
    Advanced methods like continuous flow microreactors with in-line IR monitoring improve yield and reproducibility by enabling real-time reaction analysis and rapid parameter adjustments .

Advanced: How can structural modifications enhance delta opioid receptor (DOR) selectivity and metabolic stability?

Methodological Answer:
Structure-activity relationship (SAR) studies guided by computational docking and mutagenesis reveal:

  • The N,N-diethylbenzamide group is critical for DOR binding; replacing ethyl with bulkier groups reduces affinity .
  • Piperazine or quinoline moieties in analogous compounds improve selectivity over mu/kappa receptors (e.g., 740-fold DOR selectivity reported in ).
  • In vitro metabolic stability assays (e.g., liver microsome models) identify vulnerable sites for degradation. Introducing electron-withdrawing groups (e.g., fluorine) or rigidifying the scaffold enhances stability .

Basic: What analytical techniques are essential for characterizing this compound and confirming purity?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., distinguishing isopropyl CH₃ groups) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., monoclinic P2₁/n space group in related benzamides) .
  • Mass spectrometry : Validates molecular weight and detects impurities (e.g., ESI-MS for low-concentration samples).

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability (e.g., radioligand vs. functional cAMP assays). Standardize protocols using competitive binding assays with [³H]DAMGO for mu and [³H]DPDPE for delta receptors .
  • Structural analogs : Compare this compound derivatives with published compounds (e.g., SNC-80 derivatives) to isolate substituent effects. Computational tools like molecular dynamics simulations model receptor-ligand interactions and predict affinity trends .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Receptor binding assays : Use transfected HEK-293 cells expressing human DOR to measure IC₅₀ values .
  • Functional assays : Monitor cAMP inhibition in CHO-K1 cells via ELISA or fluorescence-based readouts.
  • Cell viability assays (e.g., MTT): Rule out cytotoxicity before progressing to in vivo models.

Advanced: What strategies improve the compound's pharmacokinetic profile for CNS targeting?

Methodological Answer:

  • Lipophilicity optimization : Adjust logP via substituents (e.g., fluorination) to enhance blood-brain barrier penetration .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to improve oral bioavailability.
  • In silico ADMET prediction : Tools like SwissADME or pkCSM model absorption and clearance rates pre-synthesis .

Basic: How are crystallization conditions optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Test mixtures like ethanol/water or DCM/heptane to induce slow crystallization.
  • Temperature gradients : Gradual cooling from 40°C to 4°C minimizes crystal defects.
  • Seeding : Introduce microcrystals of analogous compounds to nucleate growth. For example, monoclinic crystals of related benzamides formed at 298 K in P2₁/n space groups .

Advanced: How do researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) and crosslink the compound to DOR in native tissues, followed by LC-MS/MS identification .
  • PET tracers : Develop radiolabeled analogs (e.g., ¹¹C or ¹⁸F derivatives) for in vivo imaging in rodent models .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., thionyl chloride).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines.

Advanced: How can machine learning accelerate SAR exploration for this compound class?

Methodological Answer:

  • Dataset curation : Compile binding affinity, solubility, and metabolic stability data from literature (e.g., ChEMBL or PubChem).
  • Feature selection : Train models on descriptors like molecular weight, topological polar surface area, and pharmacophore fingerprints.
  • Generative models : Use deep learning frameworks (e.g., REINVENT) to propose novel analogs with predicted high DOR affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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